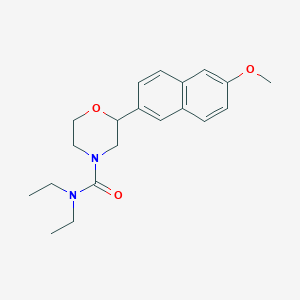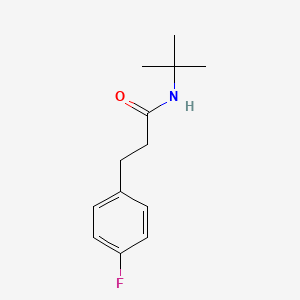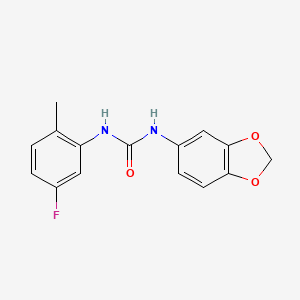
N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide, also known as UMB 425, is a chemical compound that belongs to the class of morpholine carboxamides. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. UMB 425 has gained significant attention in the scientific community due to its potential applications in the treatment of type 2 diabetes and other metabolic disorders.
作用機序
N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide 425 acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. This compound 425 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound 425 has been shown to have a range of biochemical and physiological effects in various cell and animal models. These include improved insulin sensitivity, increased glucose uptake, reduced hepatic glucose production, and improved lipid metabolism. This compound 425 has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of metabolic disorders.
実験室実験の利点と制限
N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide 425 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PTP1B, with minimal off-target effects. It is also stable and easy to synthesize, making it suitable for large-scale production. However, this compound 425 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These factors need to be taken into account when designing experiments using this compound 425.
将来の方向性
There are several potential future directions for research on N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide 425. These include:
1. Optimization of the synthesis process to improve yields and purity.
2. Development of novel formulations to improve solubility and stability.
3. Investigation of the long-term effects of this compound 425 on glucose homeostasis and metabolic function.
4. Evaluation of the potential side effects and toxicity of this compound 425 in animal models.
5. Development of this compound 425 analogs with improved pharmacokinetic properties and selectivity.
6. Clinical trials to evaluate the efficacy and safety of this compound 425 in humans with type 2 diabetes and other metabolic disorders.
In conclusion, this compound 425 is a promising compound with potential applications in the treatment of type 2 diabetes and other metabolic disorders. Its potent and selective inhibition of PTP1B makes it a valuable tool for investigating the role of this enzyme in insulin signaling and glucose homeostasis. Further research is needed to fully understand the potential of this compound 425 as a therapeutic agent and to address the limitations associated with its use in laboratory experiments.
合成法
The synthesis of N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide 425 involves a multi-step process that starts with the reaction of 6-methoxy-2-naphthaldehyde with diethylamine to form the corresponding imine. This intermediate is then reacted with morpholine and chloroacetyl chloride to give the desired product, this compound 425. The synthesis of this compound 425 has been optimized to obtain high yields and purity, making it suitable for various scientific applications.
科学的研究の応用
N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide 425 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound 425 has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo. This compound 425 has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. These findings suggest that this compound 425 has the potential to be developed as a novel therapeutic agent for metabolic disorders.
特性
IUPAC Name |
N,N-diethyl-2-(6-methoxynaphthalen-2-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-4-21(5-2)20(23)22-10-11-25-19(14-22)17-7-6-16-13-18(24-3)9-8-15(16)12-17/h6-9,12-13,19H,4-5,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYUUNCKXWGFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5368623.png)
![5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide](/img/structure/B5368626.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5368630.png)
![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368633.png)
![N,N-dimethyl-7-(3-methylbutanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368637.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5368640.png)
![diethyl 5-[(methylsulfonyl)amino]isophthalate](/img/structure/B5368656.png)


![ethyl [5-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5368686.png)
![3-(4-iodophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368690.png)
![methyl ({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5368692.png)
![2-{[4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5368697.png)
